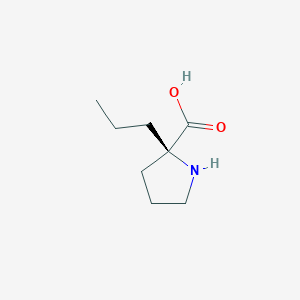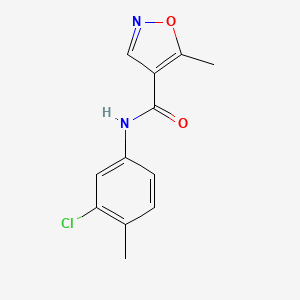
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea typically involves the reaction of 1-methylpyrrolidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-pyrrolidinylmethanol: This compound shares a similar pyrrolidine structure but lacks the thiourea group.
N-Methylthiourea: This compound contains the thiourea group but lacks the pyrrolidine ring.
Uniqueness
1-Methyl-1-(1-methylpyrrolidin-3-yl)thiourea is unique due to the presence of both the pyrrolidine ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
473707-15-2 |
|---|---|
Formule moléculaire |
C7H15N3S |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
1-methyl-1-(1-methylpyrrolidin-3-yl)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-9-4-3-6(5-9)10(2)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
Clé InChI |
ZUYRJPNLFGNXRP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)N(C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)

![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)







